molecular formula C15H34ClNO B14399949 3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride CAS No. 88552-80-1

3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride

Cat. No.: B14399949
CAS No.: 88552-80-1
M. Wt: 279.89 g/mol
InChI Key: ZYJJCEYGKZUKOX-UHFFFAOYSA-N
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Description

3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H29ClNO. It is a derivative of propanamine, characterized by the presence of a decyloxy group and a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride typically involves the reaction of 3-chloropropan-1-amine with decanol in the presence of a base, followed by quaternization with dimethylamine. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 3-chloropropan-1-amine, decanol, dimethylamine

    Reaction Conditions: Elevated temperatures (80-100°C), high pressure

    Purification: Crystallization or distillation to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Forms corresponding N-oxide derivatives

    Reduction: Can be reduced to primary amines

    Substitution: Reacts with halogens to form substituted derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Primary amines

    Substitution: Halogenated amines

Scientific Research Applications

3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential as a bioactive compound in cellular studies

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications

    Industry: Employed in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with cellular membranes and proteins. It acts by:

    Molecular Targets: Binding to specific receptors or enzymes

    Pathways Involved: Modulating signal transduction pathways, affecting cellular processes such as proliferation and apoptosis

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N,N-dimethylpropan-1-amine hydrochloride
  • N,N-dimethyl-1-propanamine
  • 3-dimethylamino-1-propyl chloride hydrochloride

Uniqueness

3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride stands out due to its unique decyloxy group, which imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

88552-80-1

Molecular Formula

C15H34ClNO

Molecular Weight

279.89 g/mol

IUPAC Name

3-decoxy-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C15H33NO.ClH/c1-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)3;/h4-15H2,1-3H3;1H

InChI Key

ZYJJCEYGKZUKOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCCN(C)C.Cl

Origin of Product

United States

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